molecular formula C10H11N3O2S2 B2464072 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 393572-02-6

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2464072
CAS No.: 393572-02-6
M. Wt: 269.3 g/mol
InChI Key: BDBAKVYSIUWNPQ-UHFFFAOYSA-N
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Description

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2S2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

This compound, identified as a selective STAT3 inhibitor, can directly bind to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. When this pathway is inhibited, it can lead to decreased cancer cell proliferation .

Pharmacokinetics

After intraperitoneal administration in a DU145 xenograft model, the compound demonstrated tumor growth inhibition of 65.3% at a dose of 50 mg/kg , indicating promising bioavailability and therapeutic potential.

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM). It induces cell cycle arrest and apoptosis .

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBAKVYSIUWNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323484
Record name N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393572-02-6
Record name N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.